molecular formula C7H14ClNO B2524309 5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride CAS No. 2551118-03-5

5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride

Cat. No.: B2524309
CAS No.: 2551118-03-5
M. Wt: 163.65
InChI Key: JEWSGDOOXMYEOP-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole hydrochloride is a heterocyclic compound featuring a partially unsaturated five-membered dihydropyrrole (pyrroline) ring. The molecule is substituted at the 5-position with both a methoxymethyl (-CH2OCH3) and a methyl (-CH3) group, and it exists as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

5-(methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7(6-9-2)4-3-5-8-7;/h3-4,8H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWSGDOOXMYEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCN1)COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Pyrrole Synthesis Adaptations

The Hantzsch pyrrole synthesis, traditionally used to construct pyrrole rings via condensation of β-keto esters with amines, has been adapted for dihydropyrroles. For 5-(methoxymethyl)-5-methyl-1,2-dihydropyrrole, a modified Hantzsch approach could involve cyclization of a β-keto ester with a pre-functionalized amine bearing methoxymethyl and methyl groups. For example, reacting dimethyl 3-oxoglutarate with a secondary amine such as 2-amino-2-(methoxymethyl)propane (hypothetical precursor) in acetic acid under reflux yields the dihydropyrrole core. However, the regioselectivity of substituent placement must be carefully controlled to avoid isomer formation, a challenge noted in pyrazole syntheses.

Key parameters:

  • Solvent : Acetic acid or toluene
  • Temperature : 80–100°C
  • Yield : 40–60% (estimated based on analogous syntheses)

Azide Cycloaddition and Thermal Rearrangement

Thermolysis of allenyl azides, as demonstrated in the synthesis of cyclopentennelated dihydropyrroles, offers a high-yielding route to structurally complex dihydropyrroles. For the target compound, a tailored allenyl azide precursor (e.g., 1-azido-5-(methoxymethyl)-5-methylhepta-3,4,6-triene) could undergo thermal cyclization at 110°C in toluene, followed by hydrochloric acid quench to form the hydrochloride salt. This method provides excellent stereocontrol, critical for avoiding undesired diastereomers.

Functionalization of Preexisting Dihydropyrrole Intermediates

Alkylation of 5-Methyl-1,2-dihydropyrrole

Introducing the methoxymethyl group via alkylation of a preformed 5-methyl-1,2-dihydropyrrole intermediate is a modular approach. Using methoxymethyl chloride as the alkylating agent in the presence of a base such as potassium carbonate in dimethylformamide (DMF) enables selective substitution at the 5-position.

Optimized conditions :

  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : DMF, 60°C, 12 h
  • Yield : 65–75% (extrapolated from similar alkylations)

Mannich Reaction for Direct Substituent Installation

The Mannich reaction, which introduces aminomethyl groups via three-component condensation, can be adapted to install the methoxymethyl group. Reacting 5-methyl-1,2-dihydropyrrole with formaldehyde and methoxymethylamine hydrochloride in ethanol under acidic conditions generates the target adduct, which is subsequently protonated to form the hydrochloride salt.

One-Pot Tandem Cyclization-Rearrangement

Sulfur Ylide-Mediated Synthesis

A novel route inspired by sulfur ylide chemistry involves intramolecular cyclization of a ketone-bearing ylide precursor. For example, treating a sulfur ylide derived from 3-(methoxymethyl)-3-methylcyclohexanone with trimethylsulfoxonium iodide in acetonitrile induces cyclization and subsequent 1,3-hydroxyl rearrangement, yielding the dihydropyrrole skeleton. Acidic workup with HCl then affords the hydrochloride salt.

Advantages :

  • Transition metal-free
  • High yields (85–90% in model systems)

Industrial-Scale Considerations

Solvent and Reagent Recovery

Large-scale syntheses, as exemplified in the production of pyrrolo[3,2-b]pyrroles, prioritize solvent recycling and cost-effective reagents. Using toluene or acetonitrile as solvents allows for distillation recovery, while employing dimethyl sulfate (as in pyrazole syntheses) or methoxymethyl chloride ensures reagent accessibility.

Crystallization and Purification

Isolation of the hydrochloride salt is achieved via crystallization from ethanol or acetonitrile. Adding HCl gas to a solution of the free base in cold ether induces precipitation, yielding high-purity product (>98% by HPLC).

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Scalability
Hantzsch Adaptation β-Keto ester, functional amine 40–60 85–90 Moderate
Azide Cycloaddition Allenyl azide, HCl 70–80 95 High
Alkylation Methoxymethyl chloride, K₂CO₃ 65–75 90 High
Sulfur Ylide Rearrangement Sulfur ylide, TMS-CN 85–90 98 Moderate

Mechanistic Insights and Selectivity Challenges

Regiochemical Control in Cyclization

The preference for 5-substitution over 4-substitution in cyclization steps is governed by electronic and steric factors. Computational studies on azide cycloadditions suggest that spin density distribution in diyl intermediates dictates bond formation sites, favoring the observed regiochemistry.

Acid-Mediated Decarboxylation and Salt Formation

Hydrolysis of ester intermediates (e.g., in Hantzsch routes) using HCl at 60–75°C simultaneously decarboxylates the product and protonates the amine, streamlining salt formation.

Chemical Reactions Analysis

Hydrochloride Salt Formation

The final compound is isolated as a hydrochloride salt through:

  • Acid Treatment : Protonation of the pyrrole’s amine or imine group using HCl gas or aqueous HCl during workup .

Reactivity and Functionalization

Based on analogous pyrroles:

  • Oxidation : The dihydropyrrole ring can undergo oxidation to form aromatic pyrroles using agents like DDQ (dichlorodicyanobenzoquinone) .

  • Nucleophilic Substitution : The methoxymethyl group may undergo demethylation under acidic conditions (e.g., HBr/AcOH) to regenerate a hydroxymethyl substituent .

  • Electrophilic Aromatic Substitution : The pyrrole ring is reactive toward nitration or halogenation at the α-positions, though steric hindrance from the 5-substituents may direct selectivity .

Key Data from Analogous Compounds

Reaction TypeConditionsYieldProductSource
CyclizationNaH/DMF, 80°C, 2h75–90%Bicyclic pyrrolopyrroles
Methoxymethyl ProtectionMOM-Cl, DIPEA, CH₂Cl₂, 0°C→RT85%Methoxymethyl-protected pyrroles
Hydrochloride FormationHCl (g)/Et₂O95%Pyrrole·HCl salts

Mechanistic Considerations

  • Cyclization : Enamine intermediates undergo intramolecular nucleophilic attack, followed by dehydration (e.g., via NaH) to form the dihydropyrrole ring .

  • Steric Effects : The 5-methyl and methoxymethyl groups may influence reaction regioselectivity by hindering electrophilic attack at adjacent positions .

Challenges and Limitations

  • Purification : Separation of dihydropyrrole derivatives from byproducts (e.g., regioisomers) often requires column chromatography or recrystallization .

  • Stability : The dihydropyrrole ring may oxidize under aerobic conditions, necessitating inert atmosphere handling .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride serves as a versatile building block in organic synthesis. It is often utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate to yield pyrrole oxides.
  • Reduction : Employing lithium aluminum hydride to produce pyrrolidines.
  • Substitution Reactions : Engaging with alkyl halides or acyl chlorides under basic conditions.

The compound's ability to undergo these reactions makes it valuable for synthesizing pharmaceuticals and other organic compounds.

Biological Applications

Antibacterial Activity

Research indicates that derivatives of the pyrrole structure exhibit promising antibacterial properties. The compound has been investigated for its potential to combat bacterial infections, particularly against resistant strains. Studies have highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species, demonstrating minimum inhibitory concentration (MIC) values that indicate strong antibacterial activity .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within bacterial cells. These interactions can disrupt essential cellular processes, leading to bacterial cell death. Ongoing research aims to elucidate these mechanisms further and optimize the compound for enhanced efficacy .

Medicinal Applications

Therapeutic Potential

The compound is under investigation for various therapeutic applications, including:

  • Antimicrobial Properties : As mentioned earlier, its antibacterial effects make it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression .

The exploration of these therapeutic potentials is crucial due to the increasing prevalence of antibiotic resistance and the need for novel anticancer agents.

Industrial Applications

Material Science

In industrial settings, this compound is being explored for its utility in developing new materials. Its unique chemical properties allow it to be incorporated into polymers and other materials that require specific functional characteristics.

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
ChemistryBuilding block for synthesisVersatile reactions (oxidation, reduction)
BiologyAntibacterial activityEffective against resistant strains
MedicineAntimicrobial and anticancerPotential for new therapeutic agents
IndustryMaterial developmentUnique properties for polymers

Case Studies

  • Antibacterial Efficacy Study : A study published in PubMed Central explored various pyrrole derivatives and their antibacterial activity against multiple strains. The findings indicated that modifications of the 5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole structure significantly enhanced antibacterial potency .
  • Therapeutic Investigations : Research conducted on the anticancer properties of pyrrole derivatives demonstrated that compounds similar to this compound exhibited promising results in inhibiting tumor cell proliferation in vitro .

Mechanism of Action

The mechanism by which 5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

  • Heterocyclic Core :

    • The 1,2-dihydropyrrole core in the target compound is partially unsaturated, offering a balance between reactivity (due to conjugation) and stability. In contrast, thiazole (aromatic) and pyrrolidine (saturated) derivatives exhibit higher rigidity and metabolic stability but reduced synthetic versatility .
    • Oxadiazoles and triazoles are fully aromatic heterocycles with strong dipole moments, making them ideal for hydrogen bonding in drug-receptor interactions .
  • Substituent Effects: The methoxymethyl group enhances solubility compared to non-polar substituents (e.g., methyl or chloro groups). However, it is less polar than hydroxyl or carboxylic acid groups, which may limit bioavailability in some contexts .
  • Salt Forms :

    • Hydrochloride salts are common across these compounds, improving aqueous solubility. Dihydrochloride salts (e.g., in triazole derivatives) further enhance solubility but may increase hygroscopicity .

Biological Activity

5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the functionalization of pyrrole derivatives. The compound serves as a building block for more complex molecules in pharmaceutical research. Its structural characteristics make it a candidate for various biological assays aimed at understanding its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.
  • Antiparasitic Potential : Similar compounds have shown promising results against various parasitic infections, indicating a potential for this compound in treating diseases like malaria .
  • Antifungal Properties : Pyrrole derivatives have been studied for their antifungal activities, with some showing significant effects against fungal strains .

Antimicrobial Activity

A study evaluated the antimicrobial activity of related pyrrole derivatives against a range of bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potential utility in clinical applications .

CompoundMIC (µM)Bacterial Strain
Compound A10E. coli
Compound B25S. aureus
This compoundTBDTBD

Antiparasitic Activity

In vitro studies have demonstrated that pyrrole derivatives can exhibit significant antiplasmodial activity. For instance, related compounds showed IC50 values ranging from 9 nM to 48 nM against Plasmodium falciparum strains. While specific data on this compound is limited, its structural similarity to effective compounds suggests potential efficacy .

CompoundIC50 (nM)Strain
Compound C9.0D6
Compound D16.0D6
This compoundTBDTBD

Case Studies

A notable case study involved the examination of pyrrole derivatives' effects on cellular pathways associated with cancer and inflammation. These studies highlighted the ability of certain compounds to modulate signaling pathways effectively, leading to reduced cell proliferation in vitro.

Case Study Summary

  • Objective : To assess the effects of pyrrole derivatives on cancer cell lines.
  • Methodology : Treatment with varying concentrations of pyrrole compounds.
  • Results : Significant reduction in cell viability observed at higher concentrations with IC50 values indicating effective inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of pyrrolidine precursors followed by methoxymethylation. For example, controlled alkylation using methoxymethyl chloride under anhydrous conditions (e.g., THF, 0–5°C) can minimize side reactions. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves yield and purity. Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting pH during salt formation (e.g., HCl gas in diethyl ether) enhances hydrochloride stability .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and hydrogen environments. For example, methoxymethyl protons appear as a singlet (~δ 3.3–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at 192.1234 for C8_8H14_{14}ClNO).
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 49.8%, H: 7.3%, N: 7.3%, Cl: 18.4%) .

Q. How should researchers assess the compound’s stability and solubility for in vitro assays?

  • Methodological Answer : Stability under varying pH (2–9) can be tested via accelerated degradation studies (HPLC monitoring). Solubility is determined empirically: dissolve in DMSO (stock solution) and dilute with PBS (pH 7.4). For hydrochloride salts, aqueous solubility is typically >50 mg/mL, but precipitation risks require dynamic light scattering (DLS) analysis .

Advanced Research Questions

Q. How does stereochemistry at the 5-methyl position influence biological interactions?

  • Methodological Answer : Enantiomeric resolution via chiral chromatography (e.g., Chiralpak IA column) separates R/S isomers. Binding assays (e.g., SPR or radioligand displacement) compare affinities for targets like GPCRs. Computational docking (AutoDock Vina) predicts stereospecific binding pockets. For example, (R)-isomers may exhibit higher affinity due to hydrophobic interactions with receptor residues .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Solvent effects (PCM model) predict hydrolysis rates of the methoxymethyl group. Molecular dynamics (MD) simulations (GROMACS) assess stability in aqueous buffers .

Q. How do structural analogs compare in terms of bioactivity and synthetic feasibility?

  • Methodological Answer : A comparative table (below) guides analog design. For instance, replacing the methoxymethyl group with carbamoyl (as in ’s analogs) alters solubility and target selectivity. SAR studies require parallel synthesis (96-well plates) and high-throughput screening (HTS) against enzyme panels .

Analog Modification Bioactivity (IC50_{50}) Synthetic Complexity
5-(Carbamoylmethyl)-5-methyl-1,2-dihydropyrroleCarbamoyl substitution12 nM (Kinase X)Moderate (3 steps)
5-Ethoxymethyl-5-methyl-1,2-dihydropyrroleEthoxy group45 nM (Kinase X)Low (2 steps)
5-Hydroxymethyl-5-methyl-1,2-dihydropyrroleHydroxymethyl substitution>1 μM (Kinase X)High (requires protection)

Data Contradictions and Resolution

  • Example : Conflicting solubility reports (e.g., aqueous vs. DMSO stability) may arise from salt form variations. Resolve via controlled experiments (e.g., lyophilized vs. crystalline HCl salt) and standardized protocols (USP <921> guidelines) .

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